molecular formula C15H18N4O B5289417 (3-Methylpiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone

(3-Methylpiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone

Cat. No.: B5289417
M. Wt: 270.33 g/mol
InChI Key: DXLGVDYPCSEWRH-UHFFFAOYSA-N
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Description

(3-Methylpiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a piperidine ring substituted with a methyl group, a triazole ring, and a phenylmethanone moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the methyl group. The triazole ring is then synthesized separately and coupled with the piperidine derivative. Finally, the phenylmethanone moiety is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent choice, and reaction time to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.

Scientific Research Applications

(3-Methylpiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylpiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-4-3-7-18(9-12)15(20)13-5-2-6-14(8-13)19-10-16-17-11-19/h2,5-6,8,10-12H,3-4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLGVDYPCSEWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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